molecular formula C22H26N2O5 B080117 Z-Phe-Val-OH CAS No. 13123-00-7

Z-Phe-Val-OH

Cat. No. B080117
CAS RN: 13123-00-7
M. Wt: 398.5 g/mol
InChI Key: AJQYZRHQCXCROF-UHFFFAOYSA-N
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Description

Z-Phe-Val-OH, also known as Z-Val-Phe, is a peptide compound . Its molecular formula is C22H26N2O5 . The IUPAC name for this compound is (2S)-2-[[ (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid .


Molecular Structure Analysis

The molecular weight of this compound is 398.5 g/mol . The InChI string representation of its structure is InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 .

Relevant Papers The most relevant paper retrieved is "The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine" . This paper discusses the Phe-Phe motif as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels. It also discusses the various production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures .

Scientific Research Applications

  • Green Technologies in Food Industry : Ungaro et al. (2015) explored green technologies for producing high-solubility, low-toxicity compounds, like bitter-taste dipeptides, for potential use as food additives. This indicates a potential application of Z-Phe-Val-OH in the food industry, given its structural similarity to other dipeptides studied (Ungaro et al., 2015).

  • Photocatalytic Hydrogen Evolution : Gao et al. (2019) fabricated a Z-scheme system for photocatalytic hydrogen evolution, showcasing the importance of such systems in photocatalytic applications. This compound, by virtue of being a dipeptide, could potentially be explored in similar photocatalytic systems (Gao et al., 2019).

  • Peptide-Based Organogels : Mantion and Taubert (2007) studied L-Valine-based oligopeptides for forming stable organogels, which could be used for fabricating complex titania architectures. This suggests that this compound might be used in similar applications, considering its peptide nature (Mantion & Taubert, 2007).

  • Tripeptide Synthesis : Berndt (1980) worked on synthesizing tripeptide derivatives, which indicates the potential of this compound in peptide synthesis and modification (Berndt, 1980).

  • Enzymatic Mechanisms in Peptide Synthesis : Rolland-Fulcrand and Breddam (1993) explored the use of glutamic acid specific endopeptidase in peptide synthesis. This study's focus on enzymes and peptides hints at potential applications for this compound in enzymatic synthesis or modification of peptides (Rolland-Fulcrand & Breddam, 1993).

  • Inhibition of Serine Proteases : Kirschke and Shaw (1981) found that certain peptide derivatives can rapidly inactivate cathepsin L, a lysosomal enzyme. This suggests that this compound might have potential in the study of enzyme inhibition or modulation (Kirschke & Shaw, 1981).

  • Peptide Synthesis in Insect Repellents : Okada et al. (1984) synthesized peptides with potential repellent activities against insects. This compound could be explored in this context, given its peptide structure (Okada et al., 1984).

  • Self-Assembly of Modified Amino Acids : Gour et al. (2021) reported the self-assembly of modified amino acids into various structures. Given that this compound is a dipeptide, it could potentially form similar self-assembled structures (Gour et al., 2021).

properties

IUPAC Name

3-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYZRHQCXCROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875381
Record name BENZYLOXYCARBONYL-PHALANINYLVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13123-00-7, 55565-48-5
Record name N-Benzyloxycarbonylphenylalanyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC322479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZYLOXYCARBONYL-PHALANINYLVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzoyloxy)carbonyl]-L-phenylalanyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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